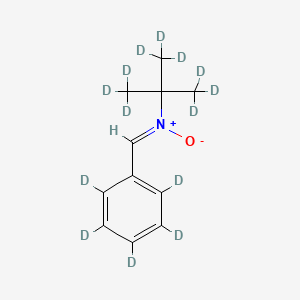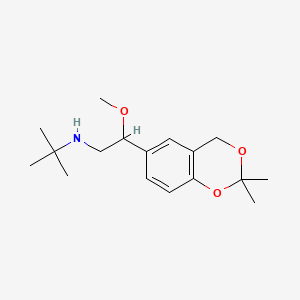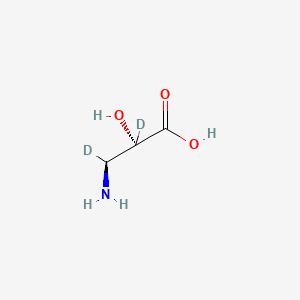
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen, making it a valuable tool in various scientific research fields. The compound’s unique structure allows it to be used in studies involving isotopic labeling, stereochemistry, and biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid typically involves the use of chiral catalysts and deuterated reagents. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst, which ensures the correct stereochemistry of the final product . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity and yield. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of a suitable precursor . This method is environmentally friendly and scalable, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of a chloro derivative.
科学的研究の応用
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in isotopic labeling studies to trace biochemical pathways.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the rate of biochemical reactions due to the kinetic isotope effect, which can be used to study reaction mechanisms and enzyme kinetics .
類似化合物との比較
Similar Compounds
(2S,3S)-3-hydroxy-2-amino-4-methylpentanoic acid: Similar structure but lacks deuterium atoms.
(2S,3R)-3-amino-2-hydroxy-4-methylpentanoic acid: Different stereochemistry at one carbon center.
(2S,3S)-3-amino-2-hydroxybutanoic acid: Similar structure but lacks deuterium atoms.
Uniqueness
The presence of deuterium atoms in (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid makes it unique compared to its non-deuterated analogs. This isotopic labeling provides valuable insights into reaction mechanisms and metabolic pathways that cannot be obtained with non-deuterated compounds .
特性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
107.10 g/mol |
IUPAC名 |
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2- |
InChIキー |
BMYNFMYTOJXKLE-MVPYEHFYSA-N |
異性体SMILES |
[H][C@]([2H])([C@@]([2H])(C(=O)O)O)N |
正規SMILES |
C(C(C(=O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


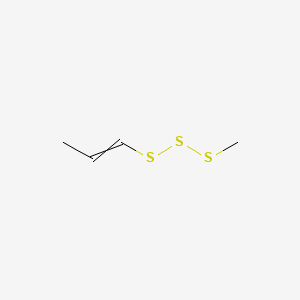

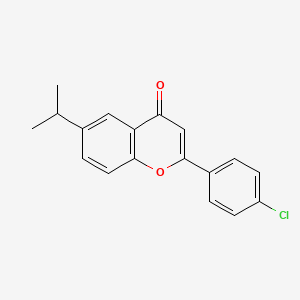
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
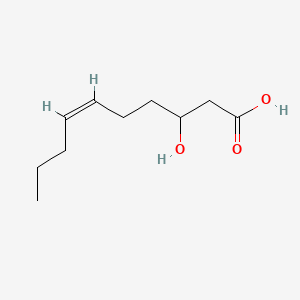
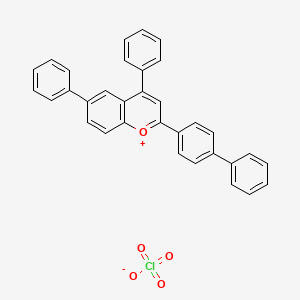
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
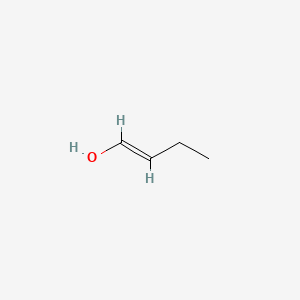
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)

![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
